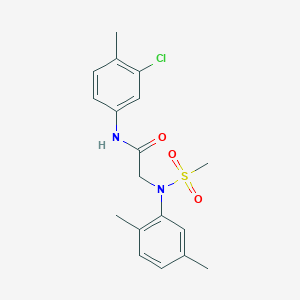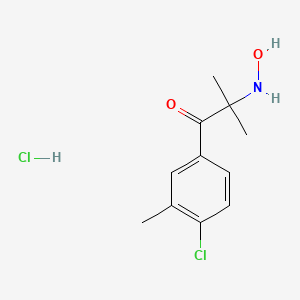![molecular formula C24H30N2O6S B3938345 propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3938345.png)
propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate
Overview
Description
Propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as TACB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TACB belongs to the class of thioamides and has been found to exhibit promising results in various studies.
Mechanism of Action
The mechanism of action of propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate involves the inhibition of the NF-κB pathway, which is a crucial pathway in the regulation of inflammation and cancer. propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to inhibit the activation of NF-κB by blocking the phosphorylation of IκBα. This leads to the inhibition of the expression of various pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been found to inhibit the migration and invasion of cancer cells. Additionally, propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments include its high potency and specificity towards the NF-κB pathway. propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been found to exhibit low toxicity towards normal cells. However, the limitations of using propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate include its limited solubility in water, which can affect its bioavailability. Additionally, propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. Another direction is to improve its solubility and bioavailability to enhance its effectiveness in vivo. Additionally, the development of propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate derivatives with improved pharmacological properties can also be explored.
Scientific Research Applications
Propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
propyl 4-[(3,4,5-triethoxybenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-5-13-32-23(28)16-9-11-18(12-10-16)25-24(33)26-22(27)17-14-19(29-6-2)21(31-8-4)20(15-17)30-7-3/h9-12,14-15H,5-8,13H2,1-4H3,(H2,25,26,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRBFGYCWRDVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3938267.png)
![2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime](/img/structure/B3938276.png)
![1-(hydroxymethyl)-4-(4-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3938292.png)
![(5-fluoro-2-methoxyphenyl){methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}acetic acid](/img/structure/B3938293.png)
![2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3938299.png)
![3-chloro-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938307.png)

![N-[2-(benzylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3938325.png)

![4-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938339.png)

![3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3938347.png)
![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3938359.png)
![4-[(5-bromo-2,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938364.png)